Nocardicin E
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Overview
Description
Nocardicin E is a bioactive compound produced by certain strains of the bacterium Nocardia. It belongs to the class of monocyclic beta-lactam antibiotics, which are known for their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nocardicin E can be synthesized through microbial fermentation. The process involves cultivating a Nocardia strain, such as Nocardia uniformis subsp. tsuyamanensis, in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth .
Industrial Production Methods: For industrial production, large-scale microbial fermentation is employed. Advances in genetic engineering have enabled the enhancement of production titers and structural diversification of pharmaceutically important biomolecules, including this compound .
Chemical Reactions Analysis
Types of Reactions: Nocardicin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the nature of the reaction .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often more stable and have improved pharmacokinetic properties .
Scientific Research Applications
Nocardicin E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms. In medicine, this compound and its derivatives are explored for their potential as new antibacterial agents. Additionally, in the industry, it is used in the development of new antibiotics and other bioactive compounds .
Mechanism of Action
Nocardicin E exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .
Comparison with Similar Compounds
Nocardicin E is unique among beta-lactam antibiotics due to its monocyclic structure. Similar compounds include Nocardicin A, Nocardicin B, and Nocardicin G. These compounds share structural similarities but differ in their side chains and specific activities. Nocardicin A, for example, is known for its resistance to beta-lactamase, an enzyme that deactivates many beta-lactam antibiotics .
Properties
CAS No. |
63598-46-9 |
---|---|
Molecular Formula |
C19H17N3O7 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |
InChI Key |
NMMOYDKOFASOBV-HKHZIIAMSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |
Synonyms |
(αR,3S)-3-[[(2E)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(E)]]-3-[[(Hydroxyimino)_x000B_(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |
Origin of Product |
United States |
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